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Compound of Interest

Compound Name:
Methyl 4-methylpyrazolo[1,5-

a]pyridine-3-carboxylate

CAS No.: 127717-19-5

Cat. No.: B1591121

Get Quote

The Core Challenge: The "Planarity Trap"
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in kinase and GPCR drug discovery,

but it suffers from a distinct physicochemical flaw: High Crystal Lattice Energy.

Unlike its pyrimidine analog (pyrazolo[1,5-a]pyrimidine), the pyridine variant lacks the extra

nitrogen atom that contributes to polarity and hydrogen bond accepting capacity. The result is a

highly planar, lipophilic system that stacks efficiently in the solid state ($ \pi-\pi $ stacking).

The Thermodynamic Reality:

For pyrazolo[1,5-a]pyridines, the

(energy required to break the crystal) is often the dominant barrier. Your solubility issues are
likely not just about "greasiness" (LogP); they are about the molecule refusing to leave its
crystal lattice.

Module 1: Structural Modification (Design Phase)
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FAQ: How do I improve solubility without losing
potency?
A: Disrupt the Planarity (Increase

). The most effective strategy for this scaffold is to lower the melting point (

) by disrupting the crystal packing.

The C7 Vector: The C7 position (on the pyridine ring) is sterically sensitive. Introducing a

non-planar substituent here (e.g., a twisted piperidine, a bicyclic amine, or an

-rich ether) forces the molecule out of planarity, significantly reducing lattice energy.

The C3 Vector: Functionalization at C3 (pyrazole ring) is common for potency, but if you use

flat aromatic rings here, you exacerbate the stacking. Switch to saturated heterocycles or

ortho-substituted aryls that force a dihedral twist.

FAQ: Can I rely on the core nitrogen for salt formation?
A: Generally, No.

The Bridgehead Nitrogen (N1): This nitrogen contributes its lone pair to the aromatic sextet

(pyrrole-like). It is non-basic (

).

The Pyridine Nitrogen (N2): While this nitrogen has an

lone pair, the fusion with the electron-rich pyrazole ring and the inductive effects often render
it weakly basic (

).

Implication: You cannot rely on the core N2 to form a stable salt with weak counterions (like

tartrate or fumarate). It might form a salt with strong acids (HCl, MsOH), but these are prone

to hydrolysis (disproportionation) in aqueous media.

Solution: You must design a "Solubilizing Tail"—a distinct basic center (e.g., a piperazine,

morpholine, or aliphatic amine with
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) attached via a linker. This ensures reliable salt formation.

Visualization: Solubility Optimization Decision Tree

Solubility Issue Identified

Check Melting Point (Tm)
Is Tm > 200°C?

High Lattice Energy Issue
(Packing is too efficient)

Yes

Lipophilicity Issue
(LogP is too high)

No

Strategy: Disrupt Planarity Strategy: Polarity & Ionization

Introduce C7 Substituent
(Twisted geometry)

Increase Fsp3
(Replace Aryl with Alkyl/Sat. Het)

Re-test Kinetic Solubility

Add Basic Center (pKa > 7.5)
Enable Salt Formation

Introduce Polar Surface Area
(TPSA > 80 Å²)

Click to download full resolution via product page

Caption: Decision logic for targeting Lattice Energy vs. Solvation Energy based on melting

point data.

Module 2: Formulation & Salt Selection (Develop
Phase)
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FAQ: Which salt counterions should I screen?
If you have successfully engineered a basic center (pKa > 7.0) into the molecule:

Counterion pKa (Acid)
Rationale for Pyrazolo[1,5-
a]pyridines

Methanesulfonate (Mesylate) -1.9

Top Choice. Strong acid

ensures protonation even if the

basic center is influenced by

the electron-withdrawing core.

Often breaks lattice packing

effectively.

Hydrochloride (HCl) -6.0

Standard. Good for initial PK,

but beware of the "Common

Ion Effect" in stomach acid

(high Cl- concentration)

reducing solubility.

Tartrate/Fumarate 3.0 / 3.03

Use with Caution. Only

effective if your introduced

amine has a pKa > 8.5. If the

amine is weaker (e.g., an

aniline or pyridine-linked

amine), these salts may

disproportionate in water.

FAQ: My compound precipitates in the bioassay (1%
DMSO). Why?
A: You are hitting the "Kinetic Solubility Cliff." Pyrazolo[1,5-a]pyridines are notorious for "crash-

out" precipitation.

The Cause: The compound is dissolved in DMSO (thermodynamically stable). When injected

into aqueous buffer, the DMSO concentration drops. The compound is now supersaturated.

Because the crystal lattice energy is high, nucleation is rapid.
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The Fix:

Assay Protocol: Pre-dilute in an intermediate solvent (e.g., 50:50 DMSO:Water) before the

final dilution into the assay plate. This reduces the "shock" of the polarity shift.

Additives: Add 0.01% Triton X-100 or BSA to the assay buffer. These act as nucleation

inhibitors, keeping the compound in a metastable amorphous state long enough for the

assay readout.

Experimental Protocols
Protocol A: Kinetic Solubility via Nephelometry
Use this to rapidly rank analogs during the Lead Optimization phase.

Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

Dilution: Spiking 1

L of stock into 199

L of pH 7.4 PBS buffer (final conc: 50

M, 0.5% DMSO).

Incubation: Shake at 500 rpm for 90 minutes at room temperature.

Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

Validation:

Low Solubility: High scattering signal (precipitation).

High Solubility: Signal matches the buffer blank.

Control: Use Pyrene (low solubility) and Caffeine (high solubility) as plate controls.

Protocol B: "Gold Standard" Thermodynamic Solubility
Use this for your top 2 leads before PK studies.
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Supersaturation: Add solid compound to pH 7.4 buffer until solid persists (suspension).

Equilibrium: Shake for 24 hours (essential for this scaffold to allow the stable crystal form to

mature).

Separation: Centrifuge at 15,000 rpm for 10 mins or filter using a PVDF filter.

Quantification: Analyze the supernatant via HPLC-UV against a standard curve.

Critical Step: Check the pH of the supernatant at the end. If the pH drifted (due to salt

disproportionation), the data is invalid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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